molecular formula C26H22N4OS B2985604 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894035-06-4

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2985604
CAS No.: 894035-06-4
M. Wt: 438.55
InChI Key: DRQAFUJGDFFHQK-UHFFFAOYSA-N
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Description

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a compound that contains a triazole, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have been developed and proved to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance. The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The molecular weight of a similar compound, N-[2-[2-(4-chlorophenyl)-6-thiazolo[3,2-b][1,2,4]triazolyl]ethyl]-2-naphthalenecarboxamide, is 432.9g/mol .


Chemical Reactions Analysis

Triazole compounds have been studied for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with thiazole and triazole moieties have been synthesized and investigated for their biological activities, including antimicrobial, antilipase, and antiurease activities. For instance, derivatives containing penicillanic or cephalosporanic acid moieties alongside thiazole structures were synthesized and exhibited moderate to good antimicrobial activity against various microorganisms. Some also showed significant antiurease and antilipase activities, highlighting their potential as lead compounds in the development of new therapeutic agents (Başoğlu et al., 2013).

Anticancer and Antiallergy Potential

Thiazole derivatives have also been explored for their anticancer and antiallergy effects. N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activity in rat models, offering a new avenue for allergy treatment research (Hargrave et al., 1983). Additionally, some thiazolylcarboxamide derivatives were synthesized and showed promise in antibacterial and antifungal screenings, indicating their potential in addressing infectious diseases and exploring new antimicrobial agents (Wazalwar et al., 2019).

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of these compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide are not yet fully understood. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

The effects of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are not yet fully known. Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-18-6-5-9-22(16-18)24-28-26-30(29-24)23(17-32-26)14-15-27-25(31)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQAFUJGDFFHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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